Fumaric acid-d2

Description

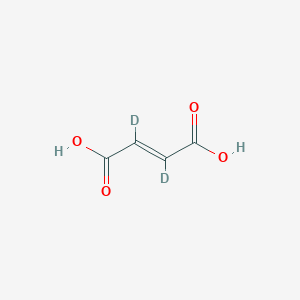

Structure

3D Structure

Properties

IUPAC Name |

(E)-2,3-dideuteriobut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYOOQTPOCHFL-FBBQFRKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(/[2H])\C(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480197 | |

| Record name | Fumaric acid-2,3-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24461-32-3 | |

| Record name | Fumaric acid-2,3-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24461-32-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fumaric Acid-d2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, experimental applications, and relevant biological pathways of fumaric acid-d2. This deuterated analog of fumaric acid serves as a powerful tool in metabolic research, particularly as a tracer for elucidating cellular metabolism and in the development of novel therapeutics.

Core Chemical Properties

This compound, also known as (2E)-But-2-enedioic-2,3-d2 acid, is a stable, isotopically labeled form of fumaric acid where the two hydrogen atoms on the carbon-carbon double bond are replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, a key feature utilized in mass spectrometry-based analyses.

| Property | Value | References |

| Molecular Formula | C4H2D2O4 | [1] |

| Molecular Weight | 118.08 g/mol | |

| CAS Number | 24461-32-3 | [1] |

| Appearance | White solid | [1] |

| Melting Point | 299-300 °C (subl.) | [1] |

| Isotopic Purity | Typically ≥98 atom % D | [1] |

| Solubility | Soluble in ethanol, concentrated sulfuric acid; slightly soluble in water, ethyl ether, acetone. | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound, along with its application in metabolic tracing, are outlined below.

Synthesis of this compound

The synthesis of this compound is typically achieved through the isomerization of its cis-isomer, maleic acid-d2.

Methodology:

-

Starting Material: Maleic acid-d2 is the primary precursor. If not commercially available, it can be synthesized by the hydrolysis of maleic anhydride in deuterium oxide (D₂O).

-

Isomerization:

-

Dissolve maleic acid-d2 in D₂O.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Reflux the mixture for several hours. The heat and acidic conditions promote the rotation around the carbon-carbon single bond in the protonated intermediate, leading to the thermodynamically more stable trans-isomer, this compound.[2]

-

Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR spectroscopy to observe the disappearance of the maleic acid-d2 signal and the appearance of the this compound signal.

-

-

Isolation:

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the this compound, which is less soluble in water than maleic acid-d2.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with cold D₂O to remove any residual maleic acid-d2 and catalyst.

-

Dry the purified this compound in a vacuum oven.

-

Purification by Recrystallization

Further purification of this compound can be achieved by recrystallization to obtain a high-purity product suitable for sensitive analytical applications.

Methodology:

-

Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice is hot 1 N hydrochloric acid in D₂O or a mixture of an organic solvent like ethanol with D₂O.[3]

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent until it is fully dissolved.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot filtration.[3]

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Analytical Methods

1. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the purity and concentration of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[4]

-

Dissolve the mixture in a known volume of a deuterated solvent, typically D₂O.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum. Due to the deuteration at the vinylic positions, the characteristic singlet of fumaric acid will be absent or significantly reduced in intensity. The purity is often assessed by the absence of signals from impurities. For quantitative purposes, ¹³C NMR can be utilized, or a known amount of a non-deuterated standard can be added to the ¹H NMR sample for comparison.

-

Ensure a sufficient relaxation delay (at least 5 times the longest T₁) to allow for complete relaxation of all nuclei, which is crucial for accurate integration.[5]

-

-

Data Analysis:

-

Integrate the signals corresponding to the analyte and the internal standard.

-

Calculate the purity or concentration of this compound based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the sample and the internal standard.[4]

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices.

Methodology:

-

Sample Preparation:

-

For biological samples (e.g., cell extracts, plasma), perform a protein precipitation step by adding a cold organic solvent (e.g., methanol, acetonitrile) or an acid (e.g., trichloroacetic acid).[6]

-

Centrifuge the mixture to pellet the proteins and collect the supernatant.

-

Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

-

To prevent the enzymatic conversion of fumarate to malate in biological samples, consider adding a fumarase inhibitor like citric acid to the sample collection tubes.[7]

-

-

LC Separation:

-

Use a suitable chromatography column, such as a C18 reversed-phase column or a mixed-mode column, for the separation of this compound from other metabolites.[6][8]

-

Employ a gradient elution with a mobile phase typically consisting of an aqueous component with an acid modifier (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).[8]

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source, typically in negative ion mode.

-

Set up a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transition for this compound. The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ions are generated by collision-induced dissociation.

-

Metabolic Tracing in Cell Culture

This compound can be used to trace the metabolic fate of fumarate in cultured cells, providing insights into the activity of the citric acid cycle and related pathways.

Methodology:

-

Cell Culture: Culture the cells of interest to the desired confluency in standard growth medium.

-

Isotope Labeling:

-

Replace the standard medium with a medium containing a known concentration of this compound. The concentration should be chosen based on experimental goals and cell type, typically in the low millimolar range.

-

Incubate the cells for a specific period (a time course experiment is recommended to determine the optimal labeling time).

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench the metabolism and extract the metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

-

Sample Processing:

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant and reconstitute for LC-MS/MS analysis.

-

-

Data Analysis:

-

Analyze the samples by LC-MS/MS to measure the abundance of deuterated metabolites downstream of fumarate, such as malate-d2, aspartate-d2, and citrate-d2.

-

Calculate the fractional enrichment of these metabolites to determine the flux through the respective metabolic pathways.

-

Signaling Pathways and Experimental Workflows

Fumaric acid and its deuterated form are implicated in several key signaling pathways, particularly in the context of cancer and immunology.

Fumarate as an Oncometabolite in Fumarate Hydratase (FH) Deficient Cancers

In cells with mutations in the fumarate hydratase (FH) gene, fumarate accumulates to high levels and acts as an oncometabolite. This accumulation has several downstream effects, including the activation of the NRF2 antioxidant response pathway.

Caption: Fumarate-induced NRF2 activation pathway in FH-deficient cells.

Experimental Workflow: NRF2 Activation Assay

This workflow describes a general procedure to assess the activation of the NRF2 pathway by fumarate or its esters.

Caption: Workflow for assessing NRF2 activation by fumarate esters.

Metabolic Tracing with this compound

This diagram illustrates a typical workflow for a stable isotope tracing experiment using this compound to study the citric acid cycle.

References

- 1. CN112979447B - Preparation method of fumaric acid - Google Patents [patents.google.com]

- 2. Sciencemadness Discussion Board - Maleic acid conversion to fumaric acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. US3702342A - Fumaric acid crystallization process - Google Patents [patents.google.com]

- 6. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Maleic & Fumaric Acids Analyzed with LCMS - AppNote [mtc-usa.com]

Physicochemical Properties and Identification

An In-depth Technical Guide to Fumaric acid-d2 (CAS: 24461-32-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (dideuterated fumaric acid), a stable isotope-labeled compound essential for a variety of research and development applications. This document details its physicochemical properties, biological significance, involvement in key signaling pathways, and common experimental applications.

This compound, the deuterated analog of fumaric acid, is a white solid at room temperature.[1] Its properties are crucial for its use in analytical and research settings. The introduction of deuterium atoms results in a mass shift, making it an ideal internal standard or tracer in mass spectrometry-based studies.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 24461-32-3[3][4][5] |

| Unlabeled CAS Number | 110-17-8[3][4] |

| Molecular Formula | C₄H₂D₂O₄ / HO₂CCD=CDCO₂H[5][6] |

| Molecular Weight | 118.08 g/mol [4][5] |

| InChI Key | VZCYOOQTPOCHFL-FBBQFRKLSA-N |

| SMILES | [2H]\C(=C([2H])C(O)=O)C(O)=O |

Table 2: Physicochemical Data for this compound

| Property | Value |

| Physical Form | White Solid[1] |

| Melting Point | 299-300 °C (sublimates)[7] |

| Flash Point | 230 °C / 446 °F |

| Isotopic Purity | ≥98 atom % D[6] |

| Chemical Purity | ≥98%[4][8] |

| Solubility | Soluble in water. Unlabeled form is sparingly soluble in cold water, but highly soluble in hot water and alcohol.[9] |

| Storage | Store at room temperature, protected from light and moisture.[4][8] |

Biological Significance and Signaling Pathways

Fumaric acid is a key intermediate in fundamental metabolic processes, including the Citric Acid (TCA) Cycle and the Urea Cycle.[9][10] Its deuterated form, this compound, is an invaluable tool for tracing the flux through these pathways.

Citric Acid (TCA) Cycle

The TCA cycle is a central metabolic hub for cellular energy production.[9] Fumarate is generated from the oxidation of succinate by the enzyme succinate dehydrogenase (Complex II of the electron transport chain) and is subsequently converted to malate by fumarase.[10]

Caption: Role of Fumarate in the Citric Acid (TCA) Cycle.

Urea Cycle

Fumarate is also produced as a byproduct of the urea cycle, linking it to amino acid metabolism. It is cleaved from argininosuccinate by the enzyme argininosuccinate lyase, which also produces arginine.[10][11]

Caption: Production of Fumarate in the Urea Cycle.

Nrf2 Signaling Pathway

Esters of fumaric acid, such as dimethyl fumarate (DMF), are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular stress response mechanism.[12][13] Activation proceeds via the modification of Keap1, a repressor of Nrf2, which leads to Nrf2 stabilization and translocation to the nucleus where it initiates the transcription of antioxidant and cytoprotective genes.[13]

Caption: Nrf2 pathway activation by Fumaric Acid Esters.

Experimental Protocols and Applications

This compound is primarily used for research purposes and is not intended for medical or consumer use.[1][6] Its main application lies in quantitative analysis where it serves as a tracer or an internal standard for techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Methodologies

Internal Standard in Mass Spectrometry: The most common application of this compound is as an internal standard in metabolomics and pharmacokinetic studies.[2][4] Because it is chemically identical to its unlabeled counterpart but has a distinct mass, it can be added to a biological sample at a known concentration at the beginning of sample preparation. It co-elutes with the endogenous fumaric acid during chromatography but is detected as a separate ion in the mass spectrometer. This allows for precise quantification of the endogenous analyte by correcting for sample loss during preparation and for variations in instrument response.

Metabolic Flux Analysis: As a stable isotope tracer, this compound can be introduced into cell cultures or in vivo models to trace the metabolic fate of fumarate.[2] By analyzing the incorporation of deuterium into downstream metabolites using mass spectrometry, researchers can quantify the flux through specific metabolic pathways, such as the TCA cycle. This provides critical insights into cellular metabolism in both healthy and diseased states.

General Experimental Workflow (Metabolomics)

The following diagram outlines a typical workflow for a targeted metabolomics experiment using this compound as an internal standard.

Caption: Workflow for quantification using this compound.

Preparation of Solutions

For experimental use, stock solutions of this compound should be prepared in a suitable solvent. For in vivo studies, it is recommended that working solutions be prepared fresh on the day of use.[2][14] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]

Safety and Handling

This compound is classified as an irritant, causing serious eye irritation.[4] It may also cause skin and respiratory system irritation. Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety glasses.

-

Ventilation: Handle in a well-ventilated area.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

References

- 1. Down for maintenance [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS 24461-32-3 | LGC Standards [lgcstandards.com]

- 4. Fumaric acid (2,3-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. Fumaric acid (2,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1539-5 [isotope.com]

- 9. Fumaric Acid: Uses, Properties and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 10. Fumaric acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Selective activation of cellular stress response pathways by fumaric acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Physical Characteristics of Deuterated Fumaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of deuterated fumaric acid, a crucial isotopically labeled compound in various scientific and pharmaceutical applications. This document details quantitative physical data, comprehensive experimental protocols for characterization, and visual representations of key experimental workflows.

Introduction to Deuterated Fumaric Acid

Deuterated fumaric acid is a stable isotope-labeled version of fumaric acid where one or more hydrogen atoms have been replaced by deuterium atoms. The two most common forms are fumaric acid-d2 (HOOC-CD=CD-COOH) and fumaric acid-d4 (DOOC-CD=CD-COOD). This isotopic substitution imparts a higher molecular weight and distinct spectroscopic properties, making it an invaluable tool in metabolomics, reaction mechanism studies, and as an internal standard in mass spectrometry and NMR spectroscopy. Its use in drug development can also help in understanding metabolic pathways and improving the pharmacokinetic profiles of active pharmaceutical ingredients.

Quantitative Physical Data

The primary physical characteristics of this compound and fumaric acid-d4 are summarized in the tables below for easy comparison.

Table 1: General Physical Properties

| Property | This compound | Fumaric Acid-d4 |

| Molecular Formula | C₄H₂D₂O₄ | C₄D₄O₄ |

| Molecular Weight | 118.08 g/mol | 120.10 g/mol |

| Appearance | White solid | White solid |

| Melting Point | 299-300 °C (subl.) | 299-300 °C (subl.) |

| Isotopic Purity | Typically ≥98 atom % D | Typically ≥98 atom % D |

Table 2: Spectroscopic and Structural Identifiers

| Identifier | This compound | Fumaric Acid-d4 |

| CAS Number | 24461-32-3 | 194160-45-7 |

| InChI Key | VZCYOOQTPOCHFL-FBBQFRKLSA-N | VZCYOOQTPOCHFL-JXRVJRKUSA-N |

| SMILES String | O=C(O)/C([2H])=C([2H])/C(O)=O | [2H]OC(=O)/C([2H])=C([2H])/C(=O)O[2H] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical characteristics of deuterated fumaric acid.

Synthesis of Deuterated Fumaric Acid

The synthesis of deuterated fumaric acid typically involves the isomerization of deuterated maleic acid.

Protocol for Synthesis of this compound and -d4:

-

Starting Material: Begin with commercially available maleic anhydride.

-

Hydrolysis with Deuterium Oxide: Dissolve maleic anhydride in deuterium oxide (D₂O) to form maleic acid-d2. For fumaric acid-d4, this step should be performed under an inert atmosphere to prevent H/D exchange with atmospheric moisture.

-

Isomerization: Heat the aqueous solution of maleic acid-d2 (or -d4) in a sealed vessel. The reaction is typically carried out at temperatures ranging from 150°C to 200°C for several hours. The isomerization can be catalyzed by adding a small amount of a mineral acid (e.g., DCl in D₂O).

-

Crystallization and Purification: Fumaric acid is significantly less soluble in water than maleic acid. As the reaction proceeds, deuterated fumaric acid will precipitate out of the solution. Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with cold D₂O to remove any unreacted maleic acid and other impurities.

-

Drying: Dry the purified deuterated fumaric acid in a vacuum oven at a moderate temperature (e.g., 70-80°C) to remove any residual solvent.

Caption: Workflow for the synthesis of deuterated fumaric acid.

Melting Point Determination

The melting point is a critical indicator of purity.

Protocol for Melting Point Determination:

-

Sample Preparation: Finely powder a small amount of the deuterated fumaric acid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to about 20°C below the expected melting point (around 280°C). Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). A sharp melting range (≤ 1°C) is indicative of high purity.

Caption: Experimental workflow for melting point determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the isotopic labeling and purity.

Protocol for ¹H and ²H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the deuterated fumaric acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR Analysis: Acquire a ¹H NMR spectrum. The absence or significant reduction of the proton signal at the vinylic position (around 6.5 ppm for fumaric acid) confirms deuteration at these sites. Residual proton signals can be used to quantify the isotopic purity.

-

²H NMR Analysis: Acquire a ²H NMR spectrum. A strong deuterium signal at the corresponding chemical shift confirms the presence and location of the deuterium atoms.

-

Data Analysis: Integrate the relevant peaks in both spectra to determine the atom % D isotopic enrichment.

Caption: Workflow for NMR-based isotopic purity analysis.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides information on the molecular structure and the presence of C-D bonds.

Protocol for FTIR/Raman Spectroscopy:

-

Sample Preparation (FTIR): Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Sample Preparation (Raman): Place a small amount of the solid sample directly onto the sample holder of the Raman spectrometer.

-

Data Acquisition: Acquire the spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹ for FTIR and 3500-100 cm⁻¹ for Raman).

-

Data Analysis: Look for the characteristic C-D stretching and bending vibrations, which appear at lower frequencies compared to C-H vibrations due to the heavier mass of deuterium. The O-D stretch in fumaric acid-d4 will also be shifted to a lower frequency compared to the O-H stretch.

X-ray Crystallography

X-ray crystallography can be used to determine the precise three-dimensional structure of the deuterated fumaric acid crystal.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of deuterated fumaric acid suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters. The resulting structure will confirm the molecular geometry and intermolecular interactions in the solid state.

Solubility Determination

Protocol for Solubility Determination:

-

Solvent Screening: Test the solubility of a small amount of deuterated fumaric acid in various solvents (e.g., water, ethanol, acetone, diethyl ether) at room temperature.

-

Quantitative Measurement (e.g., in Water):

-

Add an excess amount of the solid to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Filter the saturated solution to remove the undissolved solid.

-

Determine the concentration of the dissolved fumaric acid in the filtrate using a suitable analytical method, such as titration with a standardized base or by creating a calibration curve with a UV-Vis spectrophotometer.

-

Caption: Workflow for quantitative solubility determination.

Conclusion

This technical guide provides a foundational understanding of the physical characteristics of deuterated fumaric acid for researchers and professionals in drug development. The provided data and detailed experimental protocols offer a practical resource for the synthesis, characterization, and application of this important isotopically labeled compound. The visual workflows aim to clarify the experimental procedures, facilitating their implementation in a laboratory setting.

Fumaric Acid-d2: A Technical Guide for Researchers in Drug Development

For Immediate Release

This technical guide provides an in-depth overview of fumaric acid-d2, a deuterated form of the naturally occurring dicarboxylic acid, fumaric acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of stable isotope-labeled compounds for metabolic research and quantitative analysis.

Core Molecular and Physical Properties

This compound is a valuable tool in various research applications due to the predictable and detectable mass shift resulting from the replacement of two hydrogen atoms with deuterium. This isotopic labeling allows for its use as an internal standard in analytical methodologies and as a tracer in metabolic studies. The fundamental properties of fumaric acid and its deuterated analog are summarized below for easy comparison.

| Property | Fumaric Acid | This compound |

| Chemical Formula | C₄H₄O₄ | C₄H₂D₂O₄ |

| Linear Formula | HOOCCH=CHCOOH | HOOCCD=CDCOOH |

| Molecular Weight | 116.07 g/mol [1][2][3][4] | 118.08 g/mol [5][6] |

| CAS Number | 110-17-8[1][2] | 24461-32-3[5][6] |

Applications in Research and Drug Development

This compound serves as a critical tool in several key areas of drug development and metabolic research:

-

Metabolic Tracer Studies: As a stable isotope-labeled tracer, this compound can be introduced into biological systems to track the metabolic fate of fumarate.[6] This is particularly relevant in studying the citric acid cycle (Krebs cycle), where fumarate is a key intermediate. By using techniques like mass spectrometry, researchers can follow the incorporation of deuterium into downstream metabolites, providing insights into metabolic flux and pathway dynamics under various physiological or pathological conditions.

-

Quantitative Analysis (Internal Standard): this compound is frequently used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6] Its chemical properties are nearly identical to endogenous fumaric acid, but it is distinguishable by its higher mass. This allows for precise and accurate quantification of unlabeled fumaric acid in complex biological samples such as plasma, serum, and tissue extracts.

Experimental Protocols and Methodologies

The application of this compound in research necessitates specific experimental protocols. Below are generalized methodologies for its use as a metabolic tracer and as an internal standard.

Metabolic Tracing in Cell Culture

A typical workflow for a stable isotope tracing experiment using this compound in cultured cells involves several key steps. The objective of such an experiment is to understand how fumarate is metabolized by the cells and incorporated into other molecules.

Quantitative NMR Spectroscopy

Fumaric acid can be employed as an internal standard for the quantification of metabolites in biological samples using ¹H-NMR. The deuterated form, this compound, is particularly useful in mass spectrometry-based quantification. The general steps for using fumaric acid as an internal standard in NMR are as follows:

-

Sample Preparation: A known amount of the biological sample (e.g., protein-precipitated plasma) is mixed with a known amount of fumaric acid solution in a suitable deuterated solvent (e.g., D₂O).[7]

-

NMR Data Acquisition: ¹H-NMR spectra are acquired with parameters optimized for quantitative analysis, ensuring full relaxation of the signals.[7]

-

Data Processing and Quantification: The signals corresponding to the analyte of interest and the fumaric acid internal standard are integrated. The concentration of the analyte is then calculated relative to the known concentration of the internal standard.

Signaling Pathways Involving Fumarate

Fumaric acid and its esters, such as dimethyl fumarate (DMF), have been shown to modulate key signaling pathways involved in inflammation and oxidative stress. Understanding these pathways is crucial for drug development, particularly in the context of autoimmune and neurodegenerative diseases.

Dimethyl fumarate is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress.[5] It also inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[5]

Conclusion

This compound is an indispensable tool for researchers in drug development and metabolic studies. Its utility as a metabolic tracer and an internal standard for quantitative analysis provides a robust means to investigate cellular metabolism and accurately measure metabolite concentrations. A thorough understanding of its properties and the associated experimental methodologies is key to leveraging its full potential in advancing pharmaceutical research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. trial.medpath.com [trial.medpath.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Dimethyl fumarate? [synapse.patsnap.com]

- 6. Emerging Understanding of the Mechanism of Action for Dimethyl Fumarate in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Purity of Fumaric Acid-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Fumaric acid-d2 (Dideuterated fumaric acid). It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This document details the specifications of commercially available this compound, outlines the analytical methodologies for determining its isotopic purity, and presents its application in metabolic research.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is a critical parameter for its use as an internal standard in mass spectrometry, a tracer in metabolic studies, and in deuterium metabolic imaging (DMI). The data presented below is a summary from various commercial suppliers.

| Parameter | Specification | Source(s) |

| Synonyms | (2E)-2-Butenedioic acid-d2; trans-1,2-Ethylenedicarboxylic acid-d2 | [Cambridge Isotope Laboratories, Inc., Sigma-Aldrich] |

| Linear Formula | HOOC-CD=CD-COOH | [Cambridge Isotope Laboratories, Inc., Sigma-Aldrich] |

| CAS Number | 24461-32-3 | [Cambridge Isotope Laboratories, Inc., Sigma-Aldrich] |

| Molecular Weight | 118.08 g/mol | [Cambridge Isotope Laboratories, Inc., Sigma-Aldrich] |

| Isotopic Purity (D atom %) | 98% | [Cambridge Isotope Laboratories, Inc., Sigma-Aldrich] |

| Chemical Purity | ≥98% | [Cambridge Isotope Laboratories, Inc., Sigma-Aldrich] |

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of deuterated compounds such as this compound is primarily accomplished using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). A combination of these methods provides a comprehensive analysis of both isotopic enrichment and structural integrity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a precise method for determining the isotopic purity of deuterated compounds by measuring the residual proton signals.[2][3]

Objective: To quantify the deuterium enrichment at the olefinic positions of this compound using ¹H NMR.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP)) into a vial.[4]

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Key Parameters for Quantitative Analysis:

-

Pulse Angle: A 90° pulse should be used for accurate quantification.

-

Relaxation Delay (d1): This is a critical parameter and should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons of interest to ensure complete relaxation between scans.[5] For fumaric acid, the T₁ can be around 10.8 seconds, necessitating a long relaxation delay.[4]

-

Number of Scans: Sufficient scans should be acquired to obtain a high signal-to-noise ratio for the small residual proton signal.

-

-

-

Data Processing and Analysis:

-

Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the area of the residual ¹H signal of this compound and the signal of the internal standard.

-

The isotopic purity is calculated by comparing the integral of the residual proton signal in the deuterated compound to the integral of the known internal standard.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a highly sensitive technique for determining the isotopic distribution of a labeled compound.[6][7]

Objective: To determine the isotopic distribution and confirm the isotopic enrichment of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

-

LC-MS Data Acquisition:

-

Inject the sample into an LC-MS system equipped with a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Chromatography: Use a suitable column (e.g., a C18 or a mixed-mode column) to separate fumaric acid from any potential impurities.[8]

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for organic acids.

-

Mass Range: Scan a mass range that includes the molecular ions of the different isotopologues of fumaric acid.

-

Resolution: Operate the mass spectrometer at a high resolution to resolve the isotopic peaks.

-

-

-

Data Processing and Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to fumaric acid.

-

Determine the relative abundance of the molecular ion peaks for the different isotopologues (d0, d1, d2).

-

The isotopic purity is calculated from the relative intensities of these peaks, often after correcting for the natural abundance of ¹³C.[9]

-

Applications in Metabolic Research and Visualization

This compound is a valuable tracer for studying cellular metabolism, particularly the Tricarboxylic Acid (TCA) cycle and related pathways. One of its significant applications is in Deuterium Metabolic Imaging (DMI), a non-invasive technique to monitor metabolic processes in vivo.[10][11]

Fumaric Acid in the Tricarboxylic Acid (TCA) Cycle

Fumarate is a key intermediate in the TCA cycle, a central metabolic hub for energy production.[12][13] The conversion of fumarate to malate is catalyzed by the enzyme fumarase.

Experimental Workflow: Deuterium Metabolic Imaging for Cell Death Detection

A significant application of this compound is in monitoring tumor cell death.[14][15] In necrotic or dying cells, the conversion of fumarate to malate is increased. This can be detected in vivo using Deuterium Magnetic Resonance Spectroscopy (dMRS) and Imaging (DMI).

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 3. emerypharma.com [emerypharma.com]

- 4. Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. almacgroup.com [almacgroup.com]

- 8. Maleic & Fumaric Acids Analyzed with LCMS - AppNote [mtc-usa.com]

- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is Deuterium Metabolic Imaging (DMI)? | Deuterium Metabolic Imaging [medicine.yale.edu]

- 11. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 13. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monitoring tumor cell death in murine tumor models using deuterium magnetic resonance spectroscopy and spectroscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deuterium MRSI of tumor cell death in vivo following oral delivery of 2 H-labeled fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Fumaric Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial sources for Fumaric acid-d2, along with its applications and relevant experimental protocols. This compound, a deuterated isotopologue of the Krebs cycle intermediate fumarate, serves as a valuable tracer in metabolic research, enabling detailed investigation of cellular metabolism and enzyme kinetics. Its use in mass spectrometry and NMR spectroscopy allows for precise tracking of metabolic pathways and fluxes.

Commercial Availability

Several reputable chemical suppliers offer this compound, ensuring its accessibility for research purposes. The table below summarizes the offerings from prominent vendors, providing key technical specifications to aid in product selection.

| Supplier | Catalog Number(s) | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | 486671 | 98 | ≥98% (CP) | 5 g | 24461-32-3 |

| Cambridge Isotope Laboratories, Inc. | DLM-1539 | 98 | 98% | 0.5 g, 1 g, 5 g | 24461-32-3 |

| MedChemExpress | HY-W010689S1 | Not Specified | >98% | 1 mg, 5 mg | 24461-32-3 |

| LGC Standards | CDN-D-1106 | 98 | min 98% | 0.25 g | 24461-32-3 |

| Santa Cruz Biotechnology | sc-211023 | Not Specified | Not Specified | 1 g, 5 g | 24461-32-3 |

Core Applications in Research

This compound is primarily utilized as a stable isotope tracer in metabolic studies. Its incorporation into cellular pathways allows researchers to:

-

Trace the flow of carbon through the Krebs cycle and connected metabolic pathways.[1]

-

Quantify metabolic fluxes using mass spectrometry and NMR spectroscopy.[2]

-

Serve as an internal standard for the quantification of endogenous fumarate in biological samples.[3]

-

Investigate the activity of enzymes involved in fumarate metabolism, such as fumarase.

Experimental Protocols

Metabolic Labeling and Sample Preparation for LC-MS Analysis

This protocol outlines a general procedure for labeling cells with this compound and preparing cell extracts for analysis by liquid chromatography-mass spectrometry (LC-MS).

a. Cell Culture and Labeling:

- Culture cells to the desired confluency in standard growth medium.

- Replace the standard medium with a medium containing a known concentration of this compound. The concentration and labeling duration will depend on the specific cell type and experimental goals. A typical starting point is 100 µM to 1 mM for 1 to 24 hours.

- Incubate the cells under their normal growth conditions for the desired labeling period.

b. Metabolite Extraction:

- Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

- Quench metabolism by adding a cold extraction solvent, typically 80% methanol, to the cell culture plate.

- Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

- Vortex the tube vigorously and incubate on ice for 20 minutes to ensure complete cell lysis and protein precipitation.

- Centrifuge the extract at maximum speed for 10 minutes at 4°C to pellet cell debris.

- Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.

NMR-based Quantification of Fumarate

This compound can be used as an internal standard for the accurate quantification of endogenous fumarate in biological samples by Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

a. Sample Preparation:

- To a known volume or weight of the biological sample (e.g., cell extract, tissue homogenate), add a precise amount of this compound solution of known concentration.

- Lyophilize the sample to dryness.

- Reconstitute the sample in a known volume of D2O containing a chemical shift reference standard (e.g., TSP or DSS).

b. NMR Data Acquisition:

- Acquire a 1D proton NMR spectrum of the sample.

- Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is used to allow for full relaxation of the protons, which is crucial for accurate quantification.[3]

c. Data Analysis:

- Integrate the area of the singlet peak corresponding to the two protons of unlabeled fumarate (typically around 6.5 ppm).[3]

- As this compound is deuterated at the positions of the protons, it will not produce a signal in the proton NMR spectrum, thus not interfering with the quantification of the endogenous analyte.

- The concentration of endogenous fumarate can be calculated by comparing the integral of its peak to the known concentration of the added internal standard, taking into account the number of protons contributing to each signal.

Visualization of Key Pathways and Workflows

Krebs Cycle (Tricarboxylic Acid Cycle)

The Krebs cycle is a central metabolic pathway for the oxidation of acetyl-CoA into carbon dioxide, generating ATP and reducing equivalents. Fumarate is a key intermediate in this cycle.

References

- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

Fumaric Acid-d2: A Technical Guide to Safe Handling and Storage for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling protocols for fumaric acid-d2 (D₂-fumaric acid), a deuterated analogue of the naturally occurring dicarboxylic acid. While often utilized in metabolic research and as an internal standard in mass spectrometry, proper handling is crucial to ensure personnel safety and maintain the isotopic integrity of the compound. This document synthesizes available safety data for both this compound and its non-deuterated counterpart, fumaric acid, to provide a thorough overview for laboratory personnel.

Hazard Identification and Classification

This compound is considered hazardous under the OSHA Hazard Communication Standard. The primary health concern associated with fumaric acid, and by extension its deuterated form, is serious eye irritation.[1][2][3][4][5][6][7][8][9] While comprehensive toxicological data for the deuterated compound is limited, with some safety data sheets noting that 100% of the mixture consists of ingredients of unknown toxicity, the toxicological profile is generally assumed to be similar to that of non-deuterated fumaric acid.[10]

GHS Hazard Statements:

Signal Word: Warning[2][4][6][8][9]

Hazard Pictogram:

Toxicological and Physical Data

Quantitative Toxicological Data for Fumaric Acid

| Parameter | Value | Species | Route | Reference |

| LD50 | 9300 mg/kg | Rat | Oral | [4][12] |

| LD50 | 20000 mg/kg | Rabbit | Dermal | [4][12] |

| NOAEL (2-year study) | 600 mg/kg bw/day | Rat | Oral | [1][2] |

Physicochemical Properties

| Property | Fumaric Acid | This compound | Reference |

| Molecular Formula | C₄H₄O₄ | C₄H₂D₂O₄ | [8][13] |

| Molecular Weight | 116.07 g/mol | 118.08 g/mol | [8][9][14] |

| Appearance | Colorless crystalline solid/powder | Solid | [9][13][14][15][16] |

| Melting Point | 287 °C (decomposes) | 299-300 °C (sublimates) | [9][13][14] |

| Solubility in Water | 0.63 g/100 mL at 25 °C (poor) | No data available | [14][15] |

| Stability | Stable under normal conditions | Stable under recommended storage conditions | [2][4][6][13][17][18] |

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount to minimize exposure risks and prevent isotopic dilution of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields or goggles.[6] A face shield may be necessary when working with larger quantities or when there is a significant splash hazard.[19] | To prevent eye contact, which can cause serious irritation.[1][2][3][4][5][6][7][8][9] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber) should be worn.[1][6][19] A lab coat or protective clothing is also required. | To avoid skin contact, which may cause mild irritation with prolonged or repeated exposure.[12] |

| Respiratory Protection | Not typically required for small-scale laboratory use with adequate ventilation. If dust formation is likely or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator should be worn.[1] | To prevent inhalation of dust, which can irritate the nose and throat.[19] |

Engineering Controls

Proper engineering controls are essential for creating a safe working environment.

-

Ventilation: Work should be conducted in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.[1][4][10]

-

Eye Wash and Safety Shower: An emergency eye wash station and safety shower must be readily accessible in the immediate work area.[19]

Handling and Storage Procedures

Correct handling and storage are critical for both safety and maintaining the quality of the deuterated compound.

-

General Handling: Avoid contact with skin and eyes.[1][6] Avoid the formation of dust and aerosols.[1][6] Practice good personal hygiene, including washing hands thoroughly after handling.[4][20] Do not eat, drink, or smoke in the laboratory.[15][19][20]

-

Storage: Store in a tightly sealed container in a cool, dry place.[4] Protect from moisture to prevent isotopic exchange (H-D exchange) with atmospheric water, which would compromise the isotopic purity of the compound.[10][21][22]

-

Incompatibilities: Avoid strong oxidizing agents.[4][15][23]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

| Emergency Situation | Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][4][6][7] |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water.[1][6] Seek medical advice if irritation develops.[4] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][6] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][4][6] |

| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][4] For larger spills, contain the material and prevent it from entering drains.[1] |

Disposal Considerations

All waste materials, including unused this compound and contaminated items, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[12] Do not dispose of down the drain.[1][2][10]

Visualized Workflows and Pathways

To further aid in the understanding of safe handling practices and the biological context of fumaric acid, the following diagrams are provided.

Caption: A logical workflow for the safe handling of this compound.

Caption: A simplified diagram of the Krebs cycle showing the position of fumarate.

References

- 1. uprm.edu [uprm.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. carlroth.com [carlroth.com]

- 4. bartek.ca [bartek.ca]

- 5. carlroth.com [carlroth.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. technopharmchem.com [technopharmchem.com]

- 8. Fumaric acid (2,3-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. Fumaric acid-2,3-d2 98 atom % D | 24461-32-3 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Fumaric Acid: Uses, Properties and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 14. Fumaric Acid | C4H4O4 | CID 444972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. ICSC 1173 - FUMARIC ACID [chemicalsafety.ilo.org]

- 16. Fumaric Acid | C4H4O4 | CID 444972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. norbidar.com [norbidar.com]

- 18. quora.com [quora.com]

- 19. nj.gov [nj.gov]

- 20. file.echemi.com [file.echemi.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. thirumalaichemicals.com [thirumalaichemicals.com]

solubility of Fumaric acid-d2 in different solvents

An In-depth Technical Guide to the Solubility of Fumaric Acid-d2

For researchers, scientists, and professionals in drug development, understanding the solubility of deuterated compounds like this compound is crucial for a wide range of applications, from metabolic studies to the development of novel therapeutics. This guide provides a comprehensive overview of the available solubility data for this compound and its non-deuterated counterpart, Fumaric acid. It also outlines a general experimental protocol for solubility determination and visualizes key related pathways and workflows.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. While specific quantitative data for this compound is limited, the solubility of Fumaric acid provides a valuable baseline. It is important to note that isotope effects can lead to slight differences in solubility between a deuterated compound and its non-deuterated form, though these differences are often minor.[1]

Below is a summary of the available solubility data for both Fumaric acid and this compound in various solvents.

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | DMSO | ≥ 100 mg/mL (846.88 mM)[2] | Not Specified |

| Fumaric acid | Water | 0.63 g / 100 mL[3][4][5] | 25 |

| Water | 0.7 g / 100 g[6] | 25 | |

| Water | 7 mg/mL[3] | 25 | |

| Water | 1.07 g / 100 g[6] | 40 | |

| Water | 2.4 g / 100 g[6] | 60 | |

| Water | 9.8 g / 100 g[6] | 100 | |

| Ethanol (95%) | 5.76 g / 100 g[3] | 30 | |

| Ethanol | Soluble[7] | Not Specified | |

| Methanol | Soluble (with gentle warming)[7] | Not Specified | |

| Acetone | 1.72 g / 100 g[3] | 30 | |

| Diethyl Ether | Slightly soluble[7] | Not Specified | |

| Chloroform | Insoluble[3] | Not Specified | |

| Benzene | Insoluble[3] | Not Specified |

Experimental Protocol for Solubility Determination

A precise and reproducible protocol is essential for determining the solubility of a compound. The following is a generalized method based on the common "shake-flask" technique, which can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

High-purity solvent of choice

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vial in a shaker with the temperature controlled to the desired level (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

-

Sample Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

-

To ensure the removal of all undissolved solids, the sample should be either centrifuged at a high speed or filtered through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique, such as HPLC with UV detection, to determine the concentration of this compound.

-

Prepare a standard curve with known concentrations of this compound to accurately quantify the concentration in the sample.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, based on the concentration measured in the saturated solution and the dilution factor used.

-

Visualizations

Fumaric Acid in the Citric Acid Cycle

Fumaric acid is a key intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a series of chemical reactions used by all aerobic organisms to release stored energy. This compound can be used as a tracer to study the kinetics and flux of this vital metabolic pathway.

Caption: The role of Fumarate in the Citric Acid Cycle.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

Caption: Workflow for solubility determination.

References

- 1. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fumaric Acid | C4H4O4 | CID 444972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fumaric acid CAS#: 110-17-8 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. fumaric acid [chemister.ru]

- 7. FUMARIC ACID [fao.org]

A Technical Guide to the Natural Abundance of Fumaric Acid Isotopes

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural isotopic abundance of the constituent elements of fumaric acid. It details the state-of-the-art experimental methodologies used to determine isotopic ratios and presents this information in a clear, accessible format for professionals in research and drug development.

Introduction to Fumaric Acid and Isotopic Abundance

Fumaric acid (C₄H₄O₄) is a dicarboxylic acid that plays a central role in cellular metabolism as an intermediate in the citric acid cycle (Krebs cycle)[1][2]. Like all organic molecules, fumaric acid is composed of elements—carbon, hydrogen, and oxygen—that have multiple stable isotopes. Isotopes are variants of a particular chemical element that differ in neutron number, and thus in nucleon number[3].

The natural abundance of an isotope refers to the percentage of atoms of an element that are a specific isotope, as found in nature[4]. While the chemical properties of isotopes of an element are nearly identical, the mass difference can lead to kinetic isotope effects, where different isotopes participate in chemical reactions at slightly different rates. These variations can provide valuable information about the origin, synthesis pathway, and metabolic history of a molecule.

Natural Abundance of Constituent Isotopes

The natural abundance of the stable isotopes of carbon, hydrogen, and oxygen, the elemental components of fumaric acid, are well-established. These baseline abundances are the foundation for isotopic analysis.

| Element | Isotope | Mass (amu) | Natural Abundance (%) |

| Carbon | Carbon-12 (¹²C) | 12.000000 | ~98.9%[3][5][6] |

| Carbon-13 (¹³C) | 13.003355 | ~1.1%[3][5][6] | |

| Hydrogen | Protium (¹H) | 1.007825 | >99.98%[3] |

| Deuterium (²H) | 2.014102 | ~0.02%[3] | |

| Oxygen | Oxygen-16 (¹⁶O) | 15.994915 | ~99.76%[5][7] |

| Oxygen-17 (¹⁷O) | 16.999131 | ~0.038%[7] | |

| Oxygen-18 (¹⁸O) | 17.999160 | ~0.205%[5][7] |

Note: The exact isotopic ratio in a specific sample of fumaric acid can deviate slightly from these standard abundances due to isotopic fractionation during physical, chemical, and biological processes.

Experimental Protocols for Isotopic Analysis

The determination of isotopic abundances in organic molecules such as fumaric acid is primarily accomplished through two powerful analytical techniques: Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

IRMS is a specialized technique designed for the high-precision measurement of isotope ratios in a sample[8][9]. For organic molecules, it is often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

Methodology: Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS)

This method is particularly suited for the analysis of non-volatile organic acids like fumaric acid[10].

-

Sample Preparation: A sample containing fumaric acid (e.g., from a cell culture extract or biological fluid) is prepared and dissolved in a suitable solvent.

-

Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The HPLC column separates the different organic acids based on their chemical properties. Fumaric acid will elute at a characteristic retention time.

-

Oxidation: The eluent from the HPLC, containing the separated fumaric acid, is passed through a high-temperature oxidation reactor. Here, the organic molecule is quantitatively combusted to carbon dioxide (CO₂) and water (H₂O).

-

Gas Purification: The resulting gas stream is purified to remove water and any other interfering gases, leaving pure CO₂.

-

Isotope Ratio Measurement: The purified CO₂ gas is introduced into the ion source of the mass spectrometer. The IRMS instrument simultaneously measures the ion beams corresponding to the different isotopologues of CO₂ (e.g., ¹²C¹⁶O₂, ¹³C¹⁶O₂). The ratio of these ion currents (e.g., mass 45/44) is used to calculate the ¹³C/¹²C ratio with extremely high precision[11].

-

Data Analysis: The measured isotope ratio is typically expressed in delta (δ) notation in parts per thousand (per mil, ‰) relative to an international standard, such as Vienna Pee Dee Belemnite (VPDB) for carbon[9][12].

NMR spectroscopy can be used to determine the distribution of isotopes within the molecule itself, providing positional information that is inaccessible to IRMS[13][14]. This is often referred to as Stable Isotope-Resolved Metabolomics (SIRM)[14][15].

Methodology: ¹³C NMR for Positional Isotopomer Analysis

-

Sample Preparation: The fumaric acid sample is dissolved in a suitable deuterated solvent (e.g., D₂O) and placed in an NMR tube.

-

NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer. A ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, this may require a longer acquisition time to achieve a sufficient signal-to-noise ratio.

-

Spectral Analysis: The ¹³C NMR spectrum of fumaric acid will show distinct peaks for the two chemically different carbon atoms (the carboxyl carbons and the double-bonded carbons). The intensity of each peak is directly proportional to the abundance of ¹³C at that specific position in the molecule.

-

Isotopomer Quantification: By integrating the peak areas, the relative ¹³C abundance at each carbon position can be determined[16]. This allows for the analysis of site-specific isotopic enrichment or depletion. Advanced NMR techniques, such as 2D NMR, can further resolve couplings between adjacent ¹³C atoms, providing even more detailed isotopomer information[17].

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes relevant to the analysis and biological context of fumaric acid.

References

- 1. Exposome-Explorer - Fumaric acid (Compound) [exposome-explorer.iarc.fr]

- 2. Fumaric Acid | C4H4O4 | CID 444972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. byjus.com [byjus.com]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. Isotope Abundances for all the elements in the Periodic Table [periodictable.com]

- 8. web.gps.caltech.edu [web.gps.caltech.edu]

- 9. Quantitative Determination of Isotope Ratios from Experimental Isotopic Distributions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. masspec.scripps.edu [masspec.scripps.edu]

- 12. USGS -- Isotope Tracers -- Resources -- Isotope Geochemistry [wwwrcamnl.wr.usgs.gov]

- 13. Stable Isotope-Resolved Metabolomics by NMR | Springer Nature Experiments [experiments.springernature.com]

- 14. NMR-Based Stable Isotope Resolved Metabolomics in Systems Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]

- 16. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NMR metabolomics - IsoLife [isolife.nl]

Methodological & Application

Fumaric acid-d2 as an internal standard for mass spectrometry

- 1. ijesrr.org [ijesrr.org]

- 2. research.mpu.edu.mo [research.mpu.edu.mo]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory effects of ursolic acid-3-acetate on human synovial fibroblasts and a murine model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ursolic acid: Source; Biological activity and Mechanism of action_Chemicalbook [chemicalbook.com]

- 7. The mechanism of action of ursolic acid as insulin secretagogue and insulinomimetic is mediated by cross-talk between calcium and kinases to regulate glucose balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ursolic acid acetate | 7372-30-7 | FU65546 | Biosynth [biosynth.com]

- 10. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. eurekaselect.com [eurekaselect.com]

- 14. researchgate.net [researchgate.net]

- 15. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. In-vivo antioxidant activity of ursolic acid acetate in rats. [wisdomlib.org]

- 18. digital.library.unt.edu [digital.library.unt.edu]

- 19. researchgate.net [researchgate.net]

- 20. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]

- 22. A novel redox-responsive ursolic acid polymeric prodrug delivery system for osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ursolic Acid Formulations Effectively Induce Apoptosis and Limit Inflammation in the Psoriasis Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Differential Anti-Proliferative and Anti-Migratory Activities of Ursolic Acid, 3-O-Acetylursolic Acid and Their Combination Treatments with Quercetin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. "Solubility of Ursolic Acid in Aqueous and Non-aqueous Solvents" by Kamola Tolliboeva and Philip M. Gerk [scholarscompass.vcu.edu]

- 27. scispace.com [scispace.com]

- 28. researchgate.net [researchgate.net]

- 29. Considerable Improvement of Ursolic Acid Water Solubility by Its Encapsulation in Dendrimer Nanoparticles: Design, Synthesis and Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Recent developments on ursolic acid and its potential biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synergistic effect of ursolic acid and piperine in CCl4 induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Therapeutic Potential of Ursonic Acid: Comparison with Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 35. research.monash.edu [research.monash.edu]

Application Notes and Protocols for Fumaric Acid-d2 in Metabolomics Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique in metabolomics for tracing the fate of metabolites through complex biochemical networks. Fumaric acid-d2 (D₂-Fumarate), a deuterated analog of the central tricarboxylic acid (TCA) cycle intermediate fumarate, serves as an invaluable tracer for metabolic flux analysis. By replacing two hydrogen atoms with deuterium, researchers can track the incorporation of the deuterium label into downstream metabolites, providing a dynamic view of cellular metabolism. These application notes provide an overview of the uses of this compound in metabolomics research and detailed protocols for its application.

This compound is particularly useful for investigating perturbations in the TCA cycle, identifying alternative metabolic pathways, and assessing the impact of therapeutic agents on cellular energy metabolism. Its applications span from basic research in cellular metabolism to drug development, where it can be used to elucidate mechanisms of action and identify biomarkers of drug efficacy or toxicity.

Key Applications

-

Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within the TCA cycle and connected pathways.

-

Pathway Tracing: Elucidating the contribution of fumarate to the synthesis of other metabolites.

-

Drug Development: Assessing the effect of drug candidates on central carbon metabolism.[1]

-

Biomarker Discovery: Identifying metabolic changes associated with disease states or drug treatment.

Data Presentation

The following tables summarize representative quantitative data from hypothetical metabolic flux experiments using this compound in a cancer cell line model. This data is illustrative of typical results obtained via LC-MS/MS analysis.

Table 1: Relative Abundance of Deuterium-Labeled TCA Cycle Intermediates

| Metabolite | Unlabeled (M+0) Abundance (%) | Labeled (M+2) Abundance (%) |

| Control Cells | ||

| Fumarate | 15.2 ± 2.1 | 84.8 ± 2.1 |

| Malate | 75.3 ± 4.5 | 24.7 ± 4.5 |

| Aspartate | 88.1 ± 3.9 | 11.9 ± 3.9 |

| Citrate | 95.6 ± 2.8 | 4.4 ± 2.8 |

| Treated Cells (with hypothetical drug) | ||

| Fumarate | 18.9 ± 2.5 | 81.1 ± 2.5 |

| Malate | 89.4 ± 5.1 | 10.6 ± 5.1 |

| Aspartate | 94.2 ± 3.2 | 5.8 ± 3.2 |

| Citrate | 98.1 ± 1.7 | 1.9 ± 1.7 |

Table 2: Malate to Fumarate Ratios in Response to a Pro-Apoptotic Agent

| Condition | Labeled Malate (M+2) Concentration (µM) | Labeled Fumarate (M+2) Concentration (µM) | Malate/Fumarate Ratio |

| Untreated Control | 0.17 ± 0.04 | 10.2 ± 1.5 | 0.017 |

| Etoposide-Treated | 1.3 ± 0.4 | 8.1 ± 1.1 | 0.160 |

Data adapted from a study on detecting tumor cell death, where increased malate production from fumarate is an indicator of apoptosis.[2]

Signaling Pathways and Experimental Workflows

TCA Cycle Pathway with this compound Tracing

The following diagram illustrates the entry of this compound into the tricarboxylic acid (TCA) cycle and the subsequent transfer of the deuterium label to downstream metabolites.

Experimental Workflow for this compound Metabolomics

This diagram outlines the major steps in a typical metabolomics experiment using this compound, from cell culture to data analysis.

Experimental Protocols

Protocol 1: In Vitro Cell Culture Labeling with this compound

This protocol details the steps for labeling cultured cells with this compound for metabolic flux analysis.

Materials:

-

Cultured cells (e.g., cancer cell line)

-

Complete cell culture medium

-

This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Phosphate-buffered saline (PBS), ice-cold

-

Liquid nitrogen

-

Extraction solvent: 80% methanol in water (-80°C)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >13,000 x g

Procedure:

-

Cell Seeding and Growth:

-

Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

-

Include parallel plates for cell counting or protein quantification for normalization.

-

-

Labeling:

-

Prepare the labeling medium by dissolving this compound in the complete culture medium to a final concentration of 5 mM.

-